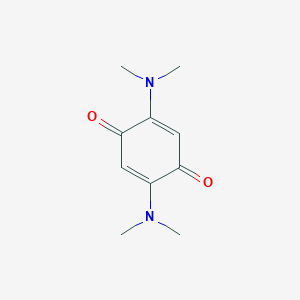

2,5-Bis(dimethylamino)-1,4-benzoquinone

Beschreibung

Eigenschaften

IUPAC Name |

2,5-bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-11(2)7-5-10(14)8(12(3)4)6-9(7)13/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZIJKWURTYMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)C(=CC1=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164954 | |

| Record name | 2,5-Bis(dimethylamino)-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-02-4 | |

| Record name | 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1521-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(dimethylamino)-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(dimethylamino)-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-BIS(DIMETHYLAMINO)-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9SJ4XHB2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Bis(dimethylamino)-1,4-benzoquinone: A Technical Guide to Synthesis, Properties, and Redox Applications

Topic: 2,5-Bis(dimethylamino)-1,4-benzoquinone: Chemical Structure, Synthesis, and Redox Properties Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

2,5-Bis(dimethylamino)-1,4-benzoquinone (CAS: 1521-02-4) represents a distinct class of amino-substituted quinones characterized by their intense color, amphiphilic solubility, and tunable redox potentials. Unlike simple benzoquinones, the electron-donating dimethylamino groups significantly alter the electronic landscape of the quinone ring, stabilizing the molecule against nucleophilic attack while retaining reversible redox activity. This guide analyzes its chemical structure, provides a validated synthesis protocol, and explores its utility as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) in oncology and as an anolyte candidate in organic redox flow batteries.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule consists of a 1,4-benzoquinone core substituted at the 2 and 5 positions with dimethylamino groups. This

| Property | Data |

| IUPAC Name | 2,5-Bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione |

| Common Synonyms | 2,5-Bis(dimethylamino)-p-benzoquinone; 2,5-BDBQ |

| CAS Number | 1521-02-4 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| SMILES | CN(C)C1=CC(=O)C(=CC1=O)N(C)C |

| Appearance | Deep red to purple crystalline solid |

| Solubility | Soluble in CHCl₃, DMSO, DMF; Moderate in Ethanol; Low in Water |

Electronic Properties

The amino substituents lower the reduction potential compared to unsubstituted 1,4-benzoquinone (

Synthesis & Production

The synthesis of 2,5-bis(dimethylamino)-1,4-benzoquinone exploits the electrophilic nature of 1,4-benzoquinone. The reaction proceeds via a sequence of Michael additions and oxidative restoring steps.

Mechanistic Pathway

The synthesis requires an excess of amine or an external oxidant because the intermediate hydroquinone must be oxidized back to the quinone state to allow for the second amine addition.

Figure 1: Step-wise synthesis via oxidative amination. The reaction consumes 3 equivalents of quinone (or requires aeration) to drive the oxidation of intermediate hydroquinones.

Validated Experimental Protocol

Reagents: 1,4-Benzoquinone (98%), Dimethylamine (40% aq. or ethanolic solution), Ethanol (solvent).[1]

-

Preparation: Dissolve 1,4-benzoquinone (10 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Addition: Cool the solution to 0°C. Add dimethylamine (25 mmol) dropwise with vigorous stirring. The solution will darken immediately to a deep red/brown.

-

Aeration: Stir the mixture open to the air (or bubble O₂) for 4–6 hours at room temperature. The oxygen serves as the oxidant to regenerate the quinone motif.

-

Work-up: Concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude residue from ethanol/water or purify via silica gel column chromatography (eluent: CHCl₃/MeOH) to yield deep purple crystals.

-

Yield: Typical yields range from 40–60% depending on the oxidant efficiency.

Biological Mechanism & Pharmacology[4]

NQO1 Substrate Specificity

2,5-Bis(dimethylamino)-1,4-benzoquinone serves as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) , a cytosolic flavoenzyme overexpressed in many solid tumors (e.g., NSCLC, pancreatic cancer).

Unlike one-electron reductases (e.g., P450 reductase) that generate unstable semiquinones, NQO1 performs a generic two-electron reduction to the hydroquinone form.[2]

Redox Cycling & Cytotoxicity

The cytotoxicity of this compound is driven by "futile redox cycling."[2]

-

Bioactivation: NQO1 reduces the quinone (Q) to the hydroquinone (HQ).

-

Auto-oxidation: The electron-rich HQ is unstable in the presence of molecular oxygen (

). It spontaneously oxidizes back to Q. -

ROS Generation: This process transfers electrons to oxygen, generating Superoxide Anion (

), which cascades into Hydrogen Peroxide (

Figure 2: The futile redox cycle mechanism. NQO1 reduces the quinone to hydroquinone, which reacts with oxygen to regenerate the quinone and produce cytotoxic ROS.[2]

Applications in Research

Antitumor Agent Development

Due to the NQO1 overexpression in tumors, this compound acts as a bioreductive prodrug . It is relatively non-toxic to normal tissues (low NQO1) but generates lethal oxidative stress specifically within tumor cells.

Energy Storage (Redox Flow Batteries)

The compound is investigated as an organic anolyte .

-

Advantage: The amino groups solubilize the quinone in non-aqueous solvents and shift the redox potential negatively, increasing the cell voltage when paired with a high-potential catholyte.

-

Performance: It exhibits quasi-reversible kinetics, though stability over thousands of cycles remains a research focus due to potential Michael additions with solvent decomposition products.

Safety & Handling (SDS Summary)

-

Hazards: Acute toxicity (Oral/Dermal); Skin and Eye Irritant (Category 2).

-

Specific Risk: Quinones are sensitizers; avoid inhalation of dust.

-

Storage: Store at 2–8°C, protected from light and moisture.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem. (2025).[3] 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione (CID 96304). National Library of Medicine.[3] [Link]

-

Barbosa, L. C. A., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(1), 1521-1524. [Link]

-

Huang, X., et al. (2012). An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis. Cancer Research. [Link]

-

Nematollahi, D., et al. (2016).[4] Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives.[4] Comptes Rendus Chimie.[4] [Link][4]

Sources

- 1. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) [mdpi.com]

- 2. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione | C10H14N2O2 | CID 96304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to the Redox Potential of 2,5-Bis(dimethylamino)-1,4-benzoquinone in Organic Solvents

This guide provides a comprehensive technical overview of the redox properties of 2,5-Bis(dimethylamino)-1,4-benzoquinone in organic solvents. It is intended for researchers, scientists, and drug development professionals who are working with or have an interest in the electrochemical behavior of quinone derivatives. This document will delve into the theoretical underpinnings of its redox chemistry, provide practical experimental protocols for its characterization, and discuss the influence of the solvent environment on its electrochemical signature.

Introduction: The Significance of 2,5-Bis(dimethylamino)-1,4-benzoquinone

2,5-Bis(dimethylamino)-1,4-benzoquinone is a member of the aminobenzoquinone class of molecules, which are of significant interest due to their diverse applications in medicinal chemistry, materials science, and as redox-active probes. The presence of two electron-donating dimethylamino groups on the benzoquinone core profoundly influences its electronic properties, and consequently, its redox potential. Understanding and precisely measuring this potential is critical for applications ranging from the design of novel anticancer agents to the development of advanced energy storage materials.

This guide will focus on the behavior of this molecule in aprotic organic solvents, where the redox processes are not complicated by proton-coupled electron transfer events that are common in aqueous media.

Theoretical Framework: Redox Behavior of Quinones in Aprotic Media

In aprotic organic solvents, the reduction of a quinone (Q) to its corresponding hydroquinone dianion (Q²⁻) is a stepwise process involving two discrete one-electron transfers.[1] This process can be represented by the following equilibria:

Step 1: Formation of the Semiquinone Radical Anion

Q + e⁻ ⇌ Q•⁻ (E¹₁/₂)

Step 2: Formation of the Dianion

Q•⁻ + e⁻ ⇌ Q²⁻ (E²₁/₂)

The ease of these reduction steps is quantified by their half-wave potentials (E₁/₂), which are determined using electrochemical techniques such as cyclic voltammetry. The first half-wave potential (E¹₁/₂) corresponds to the formation of the semiquinone radical anion, while the second (E²₁/₂) corresponds to the formation of the dianion.

The electronic nature of the substituents on the quinone ring plays a crucial role in determining these redox potentials. Electron-donating groups, such as the dimethylamino groups in our molecule of interest, increase the electron density on the quinone ring. This makes the addition of an electron more difficult, resulting in a shift of the redox potentials to more negative values compared to the unsubstituted p-benzoquinone.[1]

Synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone

The synthesis of 2,5-bis(dimethylamino)-1,4-benzoquinone is typically achieved through a nucleophilic addition of dimethylamine to p-benzoquinone. A general and widely used method involves the reaction of p-benzoquinone with an excess of the amine in a suitable solvent, such as ethanol.[2]

Caption: Synthetic pathway for 2,5-Bis(dimethylamino)-1,4-benzoquinone.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve p-benzoquinone in ethanol in a round-bottom flask.

-

Reaction: While stirring, add an excess of an aqueous solution of dimethylamine dropwise to the p-benzoquinone solution. The reaction is typically exothermic.

-

Stirring: Continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: The product, a deeply colored solid, will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization or column chromatography.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is the most common and powerful technique for investigating the redox properties of 2,5-bis(dimethylamino)-1,4-benzoquinone. A typical CV experiment involves applying a linearly varying potential to a working electrode immersed in a solution of the analyte and a supporting electrolyte, and measuring the resulting current.

Key Parameters from a Cyclic Voltammogram:

-

Anodic Peak Potential (Epa): The potential at which the oxidation peak current is observed.

-

Cathodic Peak Potential (Epc): The potential at which the reduction peak current is observed.

-

Half-Wave Potential (E₁/₂): Calculated as (Epa + Epc) / 2, it is a good approximation of the formal redox potential for a reversible system.

Caption: Workflow for determining redox potential using cyclic voltammetry.

Detailed Experimental Protocol: Cyclic Voltammetry

-

Solvent and Electrolyte Preparation: Use high-purity, anhydrous organic solvents (e.g., acetonitrile, dimethylformamide, or dimethyl sulfoxide). The supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), should be dried under vacuum before use to remove any residual water.

-

Analyte Solution: Prepare a 1-5 mM solution of 2,5-bis(dimethylamino)-1,4-benzoquinone in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:

-

Working Electrode: A glassy carbon or platinum electrode is recommended. Polish the electrode surface with alumina slurry and sonicate in solvent before each experiment to ensure a clean and reproducible surface.

-

Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the same solvent/electrolyte system), is crucial for accurate and stable potential measurements in organic solvents.

-

Counter Electrode: A platinum wire or gauze is typically used as the counter electrode.

-

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan a range that encompasses the expected redox events. For aminobenzoquinones, a scan from approximately 0 V to -2.0 V vs. Ag/Ag⁺ is a reasonable starting point.

-

Perform the scan at a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer processes.

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Identify the cathodic and anodic peak potentials for the two redox couples.

-

Calculate the half-wave potentials (E¹₁/₂ and E²₁/₂) for each step.

-

The peak separation (ΔEp = Epa - Epc) for a reversible one-electron process should be close to 59 mV at room temperature.

-

-

Internal Standard: It is good practice to add an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment. This allows for referencing the measured potentials to a common standard, facilitating comparison of data between different studies and laboratories.

Expected Redox Potentials and Solvent Effects

Table 1: Comparison of Redox Potentials of Selected Quinones in Acetonitrile

| Compound | E¹₁/₂ (V vs. Fc/Fc⁺) | E²₁/₂ (V vs. Fc/Fc⁺) | Reference |

| p-Benzoquinone | -0.51 | -1.14 | [3] |

| 2,5-Dimethyl-1,4-benzoquinone | -0.84 | -1.54 | [3] |

| 2,5-Bis(dimethylamino)-1,4-benzoquinone | Expected to be more negative than -0.84 V | Expected to be more negative than -1.54 V | - |

The nature of the organic solvent can also influence the redox potentials. Factors such as solvent polarity, viscosity, and the ability of the solvent to solvate the charged species (radical anion and dianion) can cause shifts in the measured potentials. Generally, more polar solvents can better stabilize the charged species, which may affect the redox potentials. However, without specific experimental data, a quantitative prediction of these shifts is challenging.

Conclusion and Future Directions

This technical guide has outlined the fundamental principles governing the redox behavior of 2,5-bis(dimethylamino)-1,4-benzoquinone in organic solvents. A detailed protocol for its synthesis and electrochemical characterization using cyclic voltammetry has been provided to facilitate reproducible and accurate measurements.

The key takeaway for researchers is the expected strongly negative redox potential of this compound due to the presence of two powerful electron-donating groups. This property is central to its potential applications.

A significant gap in the current literature is the lack of precise, experimentally determined redox potential values for 2,5-bis(dimethylamino)-1,4-benzoquinone in various organic solvents. Future research should focus on systematically measuring these values in commonly used solvents such as acetonitrile, DMF, and DMSO. Such data would be invaluable for the rational design of new molecules with tailored redox properties for a wide range of scientific and technological applications.

References

[4] Bayen, S., Barooah, N., & Sarma, R. J. (2007). Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. Indian Journal of Chemistry - Section A, 46(12), 1933–1939. [5] Rueda-García, D., Dubal, D. P., Hugenin, F., & Gómez-Romero, P. (2015). Hurdles to or from the use of quinones in organic electrolytes for energy storage: the case of methyl-p-benzoquinone. RSC Advances, 5(116), 95791–95798. [1] Heffner, J. E., Raber, J. C., Moe, O. A., & Wigal, C. T. (1998). Using Cyclic Voltammetry and Molecular Modeling To Determine Substituent Effects in the One-Electron Reduction of Benzoquinones. Journal of Chemical Education, 75(3), 365. [6] Nematollahi, D., Hesari, H., Salehzadeh, H., Hesari, M., & Momeni, S. (2016). Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines. Comptes Rendus Chimie, 19(3), 357–362. Santos, R. L., de Oliveira, M. C. C., de Souza, A. B., & da Silva, A. B. F. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5629–5640. [7] Bayen, S., Barooah, N., & Sarma, R. J. (2007). Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. Indian Journal of Chemistry - Section A, 46(12), 1933–1939. [2] Almeida Barbosa, L. C., Teixeira, R. R., Maltha, C. R. A., & Forlani, G. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5629–5640. [8] Hassan, M. A., Maslat, A. O., Abussaud, M., Ahmed, I. C., & Al-Kofahi, A. S. (1998). Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents. Archiv der Pharmazie, 331(12), 385–388. [9] PubChem. (n.d.). 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. Retrieved March 4, 2026, from [Link] [10] Cheng, J., Liu, X., VandeVondele, J., Sulpizi, M., & Sprik, M. (2014). Redox potentials and pKa for benzoquinone from density functional theory based molecular dynamics. Accounts of Chemical Research, 47(12), 3522–3529. [11] Grimme, S. (2011). Supramolecular binding and crystal packing of π-systems: the role of London dispersion interactions. Angewandte Chemie International Edition, 50(17), 3868–3882. [12] Kitagawa, Y., Nakano, M., & Kawakami, T. (2015). Recent progress in theoretical and computational studies of radical-based molecular magnets. Chemical Society Reviews, 44(23), 8564–8577. [3] Warren, J. J., Tronic, T. A., & Mayer, J. M. (2015). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. Journal of the American Chemical Society, 137(1), 514–525. Heath, G. A., & Yellowlees, L. J. (1987). Electrochemistry of ubiquinones. Journal of the Chemical Society, Chemical Communications, (1), 60–61. [13] Ergun, S., Rzaev, Z. M. O., & Yilmaz, G. (2009). Synthesis and characterization of novel functional polymers: 2. Synthesis and characterization of 2,5-bis(N-maleimido-n-alkoxy)−1,4-benzoquinones and their polymers. Journal of Polymer Science Part A: Polymer Chemistry, 47(15), 3875–3887. Ji, X., Liu, X., Li, M., Shao, S., Chang, J., Du, J., Ma, X., Feng, X., Zhu, L., Yu, X., & Hu, W. (2021). Study of the Redox Potentials of Benzoquinone and Its Derivatives by Combining Electrochemistry and Computational Chemistry. Journal of Chemical Education, 98(9), 3019–3025. [14] Erbe, S., & Müllen, K. (2001). 2,5-Diamino-1,4-benzoquinones as Building Blocks for Soluble, Redox-Active Polyimides. Macromolecules, 34(15), 5069–5075. [15] Barooah, N., & Sarma, R. J. (2007). Synthesis and characterization of some new 2,5-bis(arylamino)-1,4-benzoquinones. Indian Journal of Chemistry - Section B, 46(5), 859–862. [16] Song, Y., & Bu, L. (2017). Computational design of molecules for an all-quinone redox flow battery. Physical Chemistry Chemical Physics, 19(32), 21337–21345. Bayen, S., & Sarma, R. J. (2006). A simple and efficient synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones. Tetrahedron Letters, 47(49), 8719–8721. [17] Nematollahi, D., & Goodarzi, M. (2002). Electrochemical study of the reaction of 1,4-benzoquinone with some primary and secondary amines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2108–2112.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 5. ddd.uab.cat [ddd.uab.cat]

- 6. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Computational design of molecules for an all-quinone redox flow battery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 15. rsc.org [rsc.org]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione | C10H14N2O2 | CID 96304 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the HOMO-LUMO Energy Levels of 2,5-Bis(dimethylamino)-1,4-benzoquinone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Frontier Molecular Orbitals

In the realm of molecular chemistry and drug design, the electronic properties of a compound are fundamental to its behavior and efficacy. Among the most critical of these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] The energy of the HOMO is a measure of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference between these two energies, the HOMO-LUMO gap, is a key determinant of a molecule's kinetic stability, chemical reactivity, and optical properties.[2]

For a molecule like 2,5-Bis(dimethylamino)-1,4-benzoquinone, a derivative of the biologically ubiquitous quinone scaffold, understanding its HOMO-LUMO energetics is crucial. The electron-donating dimethylamino substituents are expected to significantly influence the electronic structure of the benzoquinone core, thereby modulating its redox properties and potential biological activity.[3] This guide will delve into the established methodologies for determining these vital parameters.

Theoretical Framework: A Quantum Chemical Perspective

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure of molecules with a high degree of accuracy. By solving the Kohn-Sham equations, DFT methods can provide valuable insights into the energies and spatial distributions of molecular orbitals, including the HOMO and LUMO.

The Role of Electron-Donating Substituents

The presence of two dimethylamino groups at the 2 and 5 positions of the benzoquinone ring is anticipated to have a profound impact on the frontier orbitals. These groups are strong electron-donating moieties due to the lone pair of electrons on the nitrogen atoms. This electron donation into the π-system of the benzoquinone ring will raise the energy of the HOMO, making the molecule a better electron donor. Conversely, the LUMO energy is also expected to be affected, leading to a smaller HOMO-LUMO gap compared to the parent 1,4-benzoquinone. This narrowing of the gap has significant implications for the molecule's color (bathochromic shift in absorption) and its ease of oxidation.[3]

Computational Protocol for DFT Calculations

A reliable prediction of the HOMO and LUMO energy levels of 2,5-Bis(dimethylamino)-1,4-benzoquinone can be achieved using a standard DFT protocol.

Step-by-Step Computational Workflow:

-

Molecular Geometry Optimization:

-

The initial 3D structure of the molecule is constructed using a molecular modeling software.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. A commonly used and effective method is the B3LYP functional with a 6-31G* basis set.[2][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

With the optimized geometry, a single-point energy calculation is performed to obtain the final electronic energies, including the energies of the molecular orbitals.

-

-

Data Extraction and Analysis:

-

The energies of the HOMO and LUMO are extracted from the output file of the calculation.

-

The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).

-

The spatial distributions of the HOMO and LUMO can also be visualized to understand the regions of the molecule involved in electron donation and acceptance.

-

Experimental Determination: Electrochemical and Spectroscopic Techniques

Experimental methods provide crucial validation for computational predictions and offer real-world measurements of a molecule's electronic properties. Cyclic Voltammetry (CV) and UV-visible (UV-vis) Spectroscopy are the primary techniques employed for this purpose.

Cyclic Voltammetry: Probing Redox Behavior

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[5] These potentials are directly related to the HOMO and LUMO energy levels.

Relationship between Redox Potentials and Frontier Orbital Energies:

-

HOMO Energy: The onset of the first oxidation potential (E_ox) in the cyclic voltammogram corresponds to the removal of an electron from the HOMO. The HOMO energy can be estimated using the following empirical formula, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:

-

E_HOMO (eV) = - (E_ox_onset vs. Fc/Fc+ + 4.8)

-

-

LUMO Energy: Similarly, the onset of the first reduction potential (E_red) corresponds to the addition of an electron to the LUMO. The LUMO energy can be estimated as:

-

E_LUMO (eV) = - (E_red_onset vs. Fc/Fc+ + 4.8)

-

-

Electrochemical HOMO-LUMO Gap: The difference between the onset oxidation and reduction potentials provides an experimental measure of the electrochemical HOMO-LUMO gap.

Detailed Experimental Protocol for Cyclic Voltammetry

The following protocol outlines the steps for determining the redox potentials of 2,5-Bis(dimethylamino)-1,4-benzoquinone.

Materials and Equipment:

-

Potentiostat with a three-electrode setup

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Electrochemical cell

-

Inert gas (e.g., nitrogen or argon)

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)

-

2,5-Bis(dimethylamino)-1,4-benzoquinone sample

-

Ferrocene (as an internal standard)

Step-by-Step Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry to ensure a clean and smooth surface, then rinse with the solvent and dry.

-

Solution Preparation: Prepare a solution of the sample (typically 1-5 mM) and the supporting electrolyte in the chosen solvent.

-

Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell.

-

Record a cyclic voltammogram of the blank solution (solvent and supporting electrolyte) to establish the potential window.

-

Add the sample to the cell and record the cyclic voltammogram. Sweep the potential from an initial value where no reaction occurs to a potential sufficiently positive to observe the first oxidation, and then reverse the scan to a potential sufficiently negative to observe the first reduction, before returning to the initial potential.

-

Record the voltammogram at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.

-

-

Internal Standard Calibration: Add a small amount of ferrocene to the solution and record the cyclic voltammogram to determine the potential of the Fc/Fc+ couple under the same experimental conditions.

-

Data Analysis:

-

Determine the onset potentials for the first oxidation and reduction peaks.

-

Reference these potentials to the Fc/Fc+ couple.

-

Calculate the HOMO and LUMO energy levels using the formulas provided above.

-

Data Summary and Interpretation: Insights from Analogous Systems

| Compound | Substituent | E_HOMO (eV)[6] | E_LUMO (eV)[6] | Electrochemical Gap (eV)[6] |

| Analogue 1 | 2,5-bis(diphenylamino) | -5.23 | -3.65 | 1.58 |

| Analogue 2 | 2-(diphenylamino) | -5.41 | -3.80 | 1.61 |

Note: The values are estimated from the reported oxidation and reduction potentials and serve as illustrative examples.

The data for these analogues demonstrate the influence of electron-donating amino groups on the frontier orbital energies. The presence of two diphenylamino groups in Analogue 1 raises the HOMO energy and lowers the electrochemical gap compared to the monosubstituted Analogue 2. It is reasonable to infer that the even stronger electron-donating nature of the dimethylamino groups in the target molecule would result in a similarly raised HOMO level and a potentially smaller HOMO-LUMO gap.

Visualization of Key Processes

To further clarify the experimental and theoretical workflows, the following diagrams are provided.

Experimental Workflow for HOMO-LUMO Determination

Caption: Computational workflow for predicting HOMO-LUMO energy levels using Density Functional Theory.

Conclusion and Future Directions

This technical guide has outlined the essential theoretical and experimental methodologies for determining the HOMO-LUMO energy levels of 2,5-Bis(dimethylamino)-1,4-benzoquinone. While a direct literature value for this specific molecule remains elusive, the principles and protocols detailed herein provide a clear and actionable path for its investigation. The strong electron-donating character of the dimethylamino groups is predicted to significantly raise the HOMO energy and narrow the HOMO-LUMO gap, features that are critical to its potential applications in drug design and materials science.

Future research should focus on the experimental determination of the redox potentials of 2,5-Bis(dimethylamino)-1,4-benzoquinone via cyclic voltammetry and the corroboration of these findings with high-level DFT calculations. Such studies will not only provide definitive values for its frontier orbital energies but also contribute to a deeper understanding of the structure-property relationships within the broader class of amino-substituted benzoquinones.

References

-

Barbosa, L. C. A., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5629-5643. [Link]

- Er, M., et al. (2023).

- Fleming, I. (1976). Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons.

-

Gries, A., et al. (2021). Synthesis and optoelectronic properties of benzoquinone-based donor–acceptor compounds. Beilstein Journal of Organic Chemistry, 17, 1836-1843. [Link]

- Gosser, D. K. (1993). Cyclic Voltammetry: Simulation and Analysis of Reaction Mechanisms. VCH Publishers.

- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. John Wiley & Sons.

- Hush, N. S. (1985). Distance dependence of electron transfer rates.

- IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.).

- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789.

- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

- Peter, M. G. (1989). Chemical modifications of quinones. In S. Patai & Z. Rappoport (Eds.), The Chemistry of the Quinonoid Compounds (Vol. 2, pp. 305-347). John Wiley & Sons.

- Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441.

-

PubChem. (n.d.). 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. Retrieved from [Link]

- Razumienė, J., et al. (2019).

- Zanello, P. (2003).

Sources

- 1. research-collection.ethz.ch [research-collection.ethz.ch]

- 2. figshare.com [figshare.com]

- 3. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03034J [pubs.rsc.org]

- 4. inpressco.com [inpressco.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and optoelectronic properties of benzoquinone-based donor–acceptor compounds - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Packing, Lattice Structure, and Redox Behavior of 2,5-Bis(dimethylamino)-1,4-benzoquinone: A Technical Guide

Executive Summary

The rational design of organic redox-active materials and pharmacophores relies heavily on understanding their solid-state behavior. 2,5-Bis(dimethylamino)-1,4-benzoquinone (2,5-BDBQ) , a symmetrically substituted aminoquinone, serves as a critical model compound for studying coupled polymethine systems. Unlike its primary amine counterparts, the complete methylation of the amino groups in 2,5-BDBQ eliminates classical hydrogen bond donors. This fundamental structural shift forces the molecule to adopt a unique crystal lattice driven entirely by dipole-dipole interactions, non-classical C-H···O contacts, and sterically hindered π-π stacking.

This whitepaper provides an in-depth crystallographic, optical, and electrochemical analysis of 2,5-BDBQ, offering actionable protocols for its synthesis, crystallization, and structural validation for researchers in materials science and drug development.

Molecular Architecture & Electronic Structure

2,5-Diaminosubstituted 1,4-benzoquinones represent a distinct class of coupled merocyanines. The molecular architecture of 2,5-BDBQ consists of two nearly independent merocyanine fragments connected by two long single bonds within the quinone ring[1].

The lone pairs on the dimethylamino nitrogen atoms delocalize into the electron-deficient carbonyl system, creating a strong "push-pull" electronic effect. This extensive delocalization results in a significant bathochromic shift in its UV-Vis spectrum, with an absorption maximum (λmax) at approximately 530 nm in ethanol[2]. However, due to the high symmetry of the 2,5-disubstitution pattern, the transition dipole moments partially cancel out, resulting in a characteristically low molar extinction coefficient (ε ≈ 500 L mol⁻¹ cm⁻¹)[2].

Crystal Packing and Intermolecular Interactions

The macroscopic crystal lattice of 2,5-BDBQ is a direct manifestation of its microscopic steric and electronic constraints.

The Absence of Classical Hydrogen Bonding

In standard 2,5-diamino-1,4-benzoquinones, the primary amines (-NH₂) act as robust hydrogen bond donors, forming tightly bound, highly crystalline 2D or 3D networks with adjacent carbonyl oxygens[1]. By exhaustively methylating the amines to form 2,5-BDBQ, all classical N-H hydrogen bond donors are eradicated.

Lattice Compensation Mechanisms

To minimize free energy during crystallization, the 2,5-BDBQ lattice compensates for the lack of N-H···O bonds through alternative supramolecular interactions:

-

Non-Classical C-H···O Interactions: The methyl protons of the dimethylamino groups act as weak hydrogen bond donors to the highly electronegative carbonyl oxygens of adjacent molecules.

-

Sterically Modulated π-π Stacking: The planar quinone rings engage in face-to-face π-π stacking. However, the steric bulk of the four methyl groups forces the molecules into a "slipped-stack" geometry, increasing the interplanar distance compared to unmethylated analogs.

-

Dipole-Dipole Alignment: The strong local dipoles of the merocyanine fragments align antiparallel to one another in the solid state, leading to a centrosymmetric space group (typically monoclinic

or triclinic

Caption: Causality diagram illustrating how molecular substitution dictates macroscopic crystal lattice packing.

Electrochemical Properties and Stability

Aminoquinones are highly valued for their redox properties. 2,5-BDBQ exhibits a quasi-reversible redox chemistry characterized by fast, diffusion-limited kinetics[3].

Because it lacks exchangeable N-H protons, its electrochemical behavior is highly sensitive to the solvent environment:

-

Aprotic Media: Exhibits two distinct one-electron reduction waves, corresponding to the sequential formation of a radical anion and a dianion.

-

Protic Media (pH Dependence): The compound is stable upon storage in solution at intermediate pH values (3–8). However, at extreme pH values, the deeply colored aminoquinone decomposes rapidly. At pH 14, complete decolorization and structural degradation occur within minutes[3].

Quantitative Data Summaries

Table 1: Physicochemical & Structural Profile

| Parameter | Value / Characteristic |

| CAS Number | 1521-02-4 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Melting Point | 170 °C – 172 °C[3] |

| Optical Absorption (λmax) | ~530 nm (in Ethanol)[2] |

| Molar Extinction (ε) | ~500 L mol⁻¹ cm⁻¹[2] |

| Dominant Lattice Forces | C-H···O, Dipole-Dipole, Slipped π-π stacking |

Table 2: Electrochemical Stability Matrix

| Environment | Stability / Behavior |

| Aprotic (e.g., Acetonitrile) | Stable; Two distinct 1e⁻ reduction waves. |

| Protic (pH 1 - 2) | Unstable; Slow decomposition over several hours[3]. |

| Protic (pH 3 - 8) | Stable; Quasi-reversible redox chemistry[3]. |

| Protic (pH > 12) | Highly Unstable; Rapid decolorization within minutes[3]. |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and quality-control checks directly into the workflow.

Protocol A: Synthesis via Michael Addition

Causality: The synthesis of 2,5-BDBQ relies on the nucleophilic attack of dimethylamine on the electron-deficient 1,4-benzoquinone ring. Because the initial addition breaks the quinone conjugation, an oxidative step (often driven by excess starting material or atmospheric oxygen) is required to restore the aromatic dione system.

-

Preparation: Dissolve 10 mmol of 1,4-benzoquinone in 50 mL of absolute ethanol in a round-bottom flask. Chill the solution to 0 °C using an ice bath to prevent runaway polymerization.

-

Addition: Dropwise, add 25 mmol of dimethylamine (as a 33% solution in ethanol) over 15 minutes under vigorous magnetic stirring.

-

Oxidation & Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours open to the atmosphere.

-

Validation (TLC): Spot the reaction mixture on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the yellow benzoquinone spot and the emergence of a dark-red baseline spot confirms the formation of the coupled merocyanine product.

-

Isolation: Filter the resulting dark-red precipitate under vacuum. Wash sequentially with ice-cold ethanol and diethyl ether to remove unreacted starting materials. Dry under vacuum to yield the crude dark-red solid (m.p. 170–172 °C)[3].

Protocol B: Single-Crystal Growth and XRD Validation

Causality: Growing diffraction-quality crystals of 2,5-BDBQ requires a solvent that can dissolve the compound without participating in competing hydrogen bonds that might disrupt the delicate C-H···O lattice network.

-

Solvent Selection: Dissolve 50 mg of purified 2,5-BDBQ in a minimum volume (approx. 5-10 mL) of boiling acetonitrile. Acetonitrile is chosen because its high polarity stabilizes the merocyanine dipole, while its aprotic nature prevents solvent co-crystallization.

-

Filtration: While hot, pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial. Validation: This step removes heterogeneous dust particles, ensuring nucleation is driven purely by supersaturation.

-

Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Store the vial in a dark, vibration-free cabinet at a constant 20 °C.

-

Harvesting & Validation: After 48–72 hours, harvest the dark-red block crystals. Before mounting on the X-ray diffractometer, examine the crystals under a polarizing optical microscope. Uniform extinction (flashing dark and light as the stage is rotated) validates that the sample is a single crystal rather than a twinned aggregate.

Caption: Experimental workflow from synthesis to crystallographic and electrochemical characterization.

References

-

Anastasija Gaile, Sergey Belyakov, Svetlana Zhizhkun, et al. "Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones." MDPI, 2025. 1

-

"Electrochemical Investigation of Symmetric Aminoquinones." ResearchGate, 2024. 3

-

"Industrial Dyes: Chemistry, Properties, Applications." Academia.edu. 2

Sources

Technical Guide: UV-Vis Absorption Spectrum Analysis of 2,5-Bis(dimethylamino)-1,4-benzoquinone

This guide provides an in-depth technical analysis of the UV-Vis absorption spectrum of 2,5-Bis(dimethylamino)-1,4-benzoquinone . It is designed for researchers and analytical scientists requiring a rigorous understanding of the compound's electronic transitions, experimental protocols, and spectral behavior.

Executive Summary

2,5-Bis(dimethylamino)-1,4-benzoquinone (CAS: 1521-02-4) represents a classic quadrupolar donor-acceptor-donor (D-A-D) chromophore. Unlike simple quinones, the introduction of strong electron-donating dimethylamino groups at the 2 and 5 positions creates a "coupled merocyanine" system. This electronic architecture results in a distinct absorption profile characterized by intense intramolecular charge transfer (ICT) bands in the visible region.

This guide details the experimental methodology for accurate spectral acquisition, interprets the electronic transitions governing its "red" appearance, and analyzes its solvatochromic behavior—a critical parameter for its application in solvatochromic sensing and supramolecular chemistry.

Molecular Architecture & Electronic Theory

To interpret the spectrum, one must first understand the molecular orbitals involved. The molecule possesses a centrosymmetric structure (typically

-

The Quinone Core (Acceptor): The electron-deficient 1,4-benzoquinone ring acts as the

-acceptor. -

The Amino Substituents (Donors): The lone pairs on the nitrogen atoms of the dimethylamino groups act as strong

-donors.

The "Coupled Merocyanine" Model

The electronic structure is best described not merely as a substituted quinone, but as two crossed merocyanine-like conjugated systems. The interaction between the donor (N) and acceptor (O) through the vinylogous bridge facilitates a low-energy Intramolecular Charge Transfer (ICT) transition.

- Transitions (UV Region): High-energy transitions localized on the quinoid ring system, typically observed <300 nm.

-

ICT Transition (Visible Region): A broad, intense band resulting from electron density redistribution from the amino nitrogen to the quinone oxygen. This absorption typically occurs between 480 nm and 530 nm , giving the compound its characteristic deep red/purple color.

Figure 1: Schematic of the Intramolecular Charge Transfer (ICT) mechanism responsible for the visible absorption band.

Experimental Protocol

Accuracy in UV-Vis of quinones requires strict control over solvent purity and sample handling to prevent aggregation or redox side-reactions.

Reagents and Materials

-

Analyte: 2,5-Bis(dimethylamino)-1,4-benzoquinone (>98% purity). Note: Recrystallize from ethanol/acetonitrile if purity is suspect.

-

Solvents: Spectroscopic grade (Uvasol® or equivalent). Recommended set for solvatochromic study:

-

Non-polar: Toluene or Cyclohexane.

-

Polar Aprotic: Dichloromethane (DCM), DMSO, Acetonitrile.

-

Polar Protic: Ethanol or Methanol.

-

Sample Preparation Workflow

Target Concentration:

Step-by-Step Procedure:

-

Stock Solution: Weigh ~2.0 mg of the compound into a 10 mL volumetric flask. Dissolve in DCM (or the primary solvent) to create a ~1 mM stock. Sonicate for 60 seconds to ensure complete dissolution.

-

Working Solution: Aliquot 30

L of stock into a 3 mL quartz cuvette. Dilute to volume with the target solvent. Invert 3 times to mix. -

Blanking: Fill a matched quartz cuvette with pure solvent. Run a baseline correction (Autozero) on the instrument.

Instrument Parameters

-

Range: 200 nm – 800 nm.

-

Bandwidth: 1.0 nm (Critical for resolving vibrational shoulders in non-polar solvents).

-

Scan Speed: Medium (approx. 200–400 nm/min).

Spectral Analysis & Data Interpretation

The spectrum of 2,5-Bis(dimethylamino)-1,4-benzoquinone is dominated by two primary features.

Quantitative Data Summary (Typical Values)

| Band Assignment | Wavelength Range ( | Extinction Coeff. ( | Character |

| Band I (UV) | 240 – 260 nm | ~15,000 – 20,000 | |

| Band II (Vis) | 480 – 530 nm | ~5,000 – 10,000 | ICT (Merocyanine-like) |

The Visible Band (ICT)

This is the diagnostic band. In non-polar solvents like toluene, this band may exhibit vibrational fine structure. As solvent polarity increases (e.g., DMSO), the band typically broadens and shifts.

-

Color Correlation: The absorption at ~500 nm (green/cyan region) transmits the complementary red/purple color observed visually.

-

Solvatochromism: 2,5-diamino-benzoquinones generally exhibit positive solvatochromism . The excited state (ICT state) is more polar than the ground state; thus, polar solvents stabilize the excited state more, lowering the energy gap and causing a Red Shift (Bathochromic) .

-

Toluene

: ~480–490 nm -

Ethanol

: ~500–510 nm -

DMSO

: ~515–525 nm

-

The UV Band

The high-energy band (~250 nm) is less sensitive to solvent polarity but is useful for concentration determination due to its high molar absorptivity. Caution: Ensure your solvent cutoff does not interfere (e.g., Acetone is unsuitable here).

Figure 2: Recommended experimental workflow for spectral acquisition.

Validation & Troubleshooting

Self-Validating the Protocol

-

Linearity Check: Prepare three concentrations (

, -

Solvent Cutoff: If using DMSO, ensure the baseline is flat below 265 nm. If noise appears <260 nm, the solvent absorption is masking the UV band.

Common Pitfalls

-

Photoreduction: Quinones are redox-active. Prolonged exposure to high-intensity UV light in protic solvents (like alcohols) can lead to partial reduction to the semiquinone or hydroquinone forms, often manifesting as a new peak appearing or the visible band fading. Mitigation: Keep solutions in the dark when not measuring.

-

Hydrolysis: While relatively stable, the amino groups can hydrolyze in highly acidic aqueous media. Maintain neutral pH.

Applications in R&D

Understanding this spectrum is pivotal for:

-

Functional Dyes: As a precursor for ketocyanine dyes used in optical recording.[3]

-

Biological Assays: Quinone derivatives are often screened for cytotoxicity.[4] The UV-Vis spectrum is the primary method for monitoring stability in biological media.

-

Solvatochromic Probes: The sensitivity of the visible band to polarity makes this molecule a candidate for probing the polarity of local environments in micelles or polymers.

References

-

Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Crystals (2025). Discusses the "coupled polymethine" nature and bathochromic shifts of diamino-benzoquinones.

-

Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules (2010). Provides synthesis details and describes the compounds as "red" solids, confirming visible absorption.

-

PubChem Compound Summary: 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. National Library of Medicine.[5]

-

Solvatochromism. Wikipedia. General principles of positive/negative solvatochromism in dipolar dyes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones | MDPI [mdpi.com]

- 3. Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione | C10H14N2O2 | CID 96304 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone in various polar aprotic solvents. Recognizing the limited availability of published quantitative solubility data for this specific compound, this document emphasizes a robust, first-principles approach. It outlines detailed, field-proven experimental protocols, explains the underlying scientific principles, and offers a self-validating system for generating reliable and reproducible solubility data. This guide is structured to empower researchers with the necessary tools and knowledge to conduct their own solubility studies, ensuring data integrity and applicability to their specific research and development needs.

Introduction: The Significance of Solubility Data

Solubility is a critical physicochemical parameter in the fields of pharmaceutical sciences, materials science, and chemical synthesis. For drug development professionals, understanding the solubility of a compound like 2,5-Bis(dimethylamino)-1,4-benzoquinone is fundamental. It directly influences a range of critical processes including:

-

Formulation Development: The ability to create stable, effective, and bioavailable drug formulations is contingent on the solubility of the active pharmaceutical ingredient (API) in various excipients and solvent systems.

-

Process Chemistry: The design of efficient synthesis and purification strategies often relies on differential solubility of the target compound and its impurities.

-

Pharmacokinetics: The dissolution rate and subsequent absorption of a drug in the body are intrinsically linked to its solubility, impacting its overall therapeutic efficacy.

2,5-Bis(dimethylamino)-1,4-benzoquinone, a derivative of 1,4-benzoquinone, possesses a unique electronic and structural profile due to the presence of electron-donating dimethylamino groups. This structure suggests the potential for interesting biological activity, making the determination of its solubility in relevant solvent systems a crucial first step in its evaluation as a potential therapeutic agent. This guide will focus on polar aprotic solvents, which are widely used in organic synthesis, analytical chemistry, and pharmaceutical formulations.

Physicochemical Properties of 2,5-Bis(dimethylamino)-1,4-benzoquinone

A thorough understanding of the physicochemical properties of 2,5-Bis(dimethylamino)-1,4-benzoquinone is essential for designing and interpreting solubility experiments.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | |

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | 2,5-bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione | |

| CAS Number | 1521-02-4 | |

| Appearance | Expected to be a colored crystalline solid, typical for benzoquinone derivatives. | General chemical knowledge |

| Predicted Solubility | Limited aqueous solubility is expected due to the hydrophobic benzoquinone core. Solubility in polar aprotic solvents will be influenced by dipole-dipole interactions. | [1] |

The structure of 2,5-Bis(dimethylamino)-1,4-benzoquinone, with its polar carbonyl groups and electron-donating amino groups, suggests that its solubility will be highly dependent on the specific solute-solvent interactions. In polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN), dipole-dipole interactions are expected to be the primary drivers of solvation.

Theoretical Framework for Solubility

The solubility of a crystalline organic molecule in a solvent is governed by the thermodynamics of the dissolution process. This process can be conceptually broken down into two main energy contributions:

-

Lattice Energy: The energy required to break the intermolecular forces holding the crystalline solid together.

-

Solvation Energy: The energy released when the individual solute molecules are surrounded by solvent molecules.

A compound will have higher solubility in a solvent where the solvation energy is sufficient to overcome the lattice energy. The principle of "like dissolves like" is a useful heuristic.[2] For 2,5-Bis(dimethylamino)-1,4-benzoquinone, its polar nature suggests that it will be more soluble in polar solvents than in nonpolar solvents. Within the class of polar aprotic solvents, the extent of solubility will be influenced by factors such as the solvent's dielectric constant, dipole moment, and its ability to participate in specific interactions with the solute.

The following diagram illustrates the key factors influencing the solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone in polar aprotic solvents.

Caption: Factors influencing the dissolution and solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone.

Experimental Determination of Solubility

The following sections provide detailed protocols for determining the equilibrium solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone using the widely accepted shake-flask method.[3] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the supernatant.

Required Materials and Equipment

-

Solute: 2,5-Bis(dimethylamino)-1,4-benzoquinone (purity ≥ 98%)

-

Solvents: High-purity polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated micropipettes

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer.[4]

-

Volumetric flasks and other standard laboratory glassware

-

Experimental Workflow

The overall experimental workflow for solubility determination is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

4.3.1. Preparation of Saturated Solutions

-

Add an excess amount of 2,5-Bis(dimethylamino)-1,4-benzoquinone to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient (e.g., 5-10 mg).

-

Accurately add a known volume of the desired polar aprotic solvent to each vial (e.g., 1.0 mL).

-

Securely cap the vials.

4.3.2. Equilibration

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period to ensure equilibrium is reached. A typical equilibration time is 24-48 hours. It is advisable to perform a time-to-equilibrium study to confirm that the concentration of the dissolved compound does not change with longer incubation times.

4.3.3. Sample Collection and Preparation

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant using a micropipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility values.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

Quantitative Analysis

The concentration of 2,5-Bis(dimethylamino)-1,4-benzoquinone in the diluted supernatant can be determined using either HPLC-UV or UV-Vis spectrophotometry.

4.4.1. Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its high specificity and ability to separate the analyte from any potential impurities or degradation products.

-

Column: A C18 reverse-phase column is a suitable starting point.[5][6]

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used for benzoquinone derivatives.[5] The mobile phase may need to be optimized for optimal peak shape and retention time.

-

Detection: UV detection at the λmax of 2,5-Bis(dimethylamino)-1,4-benzoquinone. The λmax can be determined by scanning a dilute solution of the compound with a UV-Vis spectrophotometer. For similar benzoquinone compounds, the λmax is often in the range of 240-290 nm.[7]

-

Calibration Curve: Prepare a series of standard solutions of 2,5-Bis(dimethylamino)-1,4-benzoquinone of known concentrations in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area versus concentration.

-

Sample Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

4.4.2. Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and faster method for quantification, provided that no other components in the solution absorb at the analytical wavelength.[8][9]

-

Determination of λmax: Scan a dilute solution of 2,5-Bis(dimethylamino)-1,4-benzoquinone in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Construct a calibration curve by plotting absorbance versus concentration, which should follow the Beer-Lambert Law.

-

Sample Analysis: Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

Data Analysis and Solubility Calculation

-

Calculate the concentration of 2,5-Bis(dimethylamino)-1,4-benzoquinone in the diluted sample using the calibration curve from either the HPLC or UV-Vis method.

-

Account for the dilution factor to determine the concentration in the original, undiluted supernatant. This value represents the equilibrium solubility of the compound in the specific solvent at the experimental temperature.

-

The solubility is typically expressed in units of mg/mL or mol/L.

Expected Results and Data Presentation

The solubility data obtained from these experiments should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility across different solvents.

Table 1: Hypothetical Solubility Data for 2,5-Bis(dimethylamino)-1,4-benzoquinone at 25 °C

| Polar Aprotic Solvent | Dielectric Constant (at 25 °C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Value | Calculated Value |

| Acetonitrile (ACN) | 37.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating checks should be incorporated into the experimental design:

-

Purity of the Compound: The purity of the 2,5-Bis(dimethylamino)-1,4-benzoquinone should be confirmed by an independent method (e.g., NMR, mass spectrometry, or HPLC) prior to the solubility studies.

-

Time to Equilibrium: As mentioned previously, a time-to-equilibrium study should be performed to ensure that the measured solubility represents a true equilibrium state.

-

Method Validation: The chosen analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision within the concentration range of interest.

-

Reproducibility: All solubility measurements should be performed in triplicate to assess the reproducibility of the results.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone in polar aprotic solvents. By following the detailed protocols and incorporating the principles of self-validation, researchers, scientists, and drug development professionals can generate reliable and accurate solubility data. This information is invaluable for a wide range of applications, from early-stage drug discovery and formulation development to process chemistry and materials science. The emphasis on a first-principles approach empowers researchers to overcome the current lack of published data and to generate the critical information needed to advance their scientific endeavors.

References

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Course Hero. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ACS Publications. Absorption Spectrum, Mass Spectrometric Properties, and Electronic Structure of 1,2-Benzoquinone. [Link]

-

PubMed. Highly Sensitive Spectrometric Method for Determination of Hydroquinone in Skin Lightening Creams: Application in Cosmetics. [Link]

-

SIELC Technologies. Separation of 2,6-Dimethyl-1,4-benzoquinone on Newcrom R1 HPLC column. [Link]

-

SIELC Technologies. 2,6-Dimethyl-1,4-benzoquinone. [Link]

-

PubChem. 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. [Link]

-

Solubility of Things. 2,5-dimethyl-1,4-benzoquinone. [Link]

-

AJACR. Development and Validation of Ultra Visible Spectrophotometric Method for the Estimation of Thymoquinone. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. the development and validation of hplc and hptlc-densitometry methods for the determination of 1, 4. [Link]

-

ResearchGate. Photochemical processes in aqueous benzoquinone and anthraquinone solutions studied by spectrophotometry. [Link]

-

PhotochemCAD. 1,4-Benzoquinone. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.ws [chem.ws]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Separation of 2,6-Dimethyl-1,4-benzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. 2,6-Dimethyl-1,4-benzoquinone | SIELC Technologies [sielc.com]

- 7. PhotochemCAD | 1,4-Benzoquinone [photochemcad.com]

- 8. Highly sensitive spectrometric method for determination of hydroquinone in skin lightening creams: application in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. paperso.journal7publish.com [paperso.journal7publish.com]

Thermodynamic Stability and Redox Engineering of Amino-Substituted Benzoquinones

Topic: Thermodynamic Stability of Amino-Substituted Benzoquinones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Push-Pull" Stabilization Paradigm

Amino-substituted benzoquinones (amino-BQs) represent a unique class of redox-active scaffolds where thermodynamic stability is dictated by a synergistic interplay between electronic delocalization and structural rigidity. Unlike their labile alkoxy- or alkyl- counterparts, amino-BQs exhibit exceptional resistance to hydrolytic degradation and controlled redox cycling.

This guide dissects the physicochemical engines driving this stability—specifically the quadrupolar merocyanine contribution and intramolecular hydrogen bonding (IMHB) —and provides actionable protocols for their synthesis, characterization, and computational modeling.

Theoretical Framework: Mechanisms of Stability

The thermodynamic robustness of amino-BQs arises from two principal molecular features that lower the ground state energy relative to the transition states for decomposition.

Electronic Resonance (The Vinylogous Amide Effect)

The amino group acts as a strong

Intramolecular Hydrogen Bonding (IMHB)

In primary and secondary amino-quinones, the N-H proton forms a planar 6-membered chelate ring with the adjacent carbonyl oxygen. This IMHB interaction (typically 5–7 kcal/mol) locks the conformation, shielding the carbonyl carbon from hydration and subsequent hydrolysis.

Visualization of Stabilization Pathways

The following diagram maps the logical flow from structural features to observable thermodynamic properties.

Caption: Causal pathways linking structural substituents to thermodynamic stability outcomes in amino-benzoquinones.

Quantitative Characterization: Redox and Spectral Data[1]

The introduction of amino groups drastically alters the electrochemical landscape of the quinone ring. The electron density donation destabilizes the LUMO, making the molecule harder to reduce (shifting

Table 1: Comparative Physicochemical Properties

Data represents typical values in Acetonitrile (ACN) vs. SCE.

| Compound | Substituent Pattern | Visual Color | Stability Index* | ||

| 1,4-Benzoquinone | Unsubstituted | -0.51 | 242, 400 (weak) | Yellow | Low (Reactive) |

| 2-Amino-1,4-BQ | Mono-substituted | -0.75 | 460 | Red-Orange | Moderate |

| 2,5-Bis(methylamino)-1,4-BQ | Di-substituted (para) | -1.15 | 530 | Purple/Magenta | High |

| 2,5-Bis(anilino)-1,4-BQ | Di-substituted (aryl) | -0.95 | 550 | Violet | Very High |

| Tetraamino-1,4-BQ | Tetra-substituted | -1.40 | >600 | Blue/Green | Extreme |

*Stability Index: Qualitative resistance to hydrolysis in pH 7.4 buffer over 24 hours.

Technical Insight: The bathochromic shift (yellow

purple) in amino-BQs is due to the low-energytransition associated with the intramolecular charge transfer (ICT) band. This band is diagnostic of the "push-pull" strength.

Experimental Protocols

Synthesis of 2,5-Bis(alkylamino)-1,4-benzoquinones

Rationale: Direct nucleophilic substitution on p-benzoquinone is prone to polymerization. The oxidative amination method using excess amine and air/oxygen is preferred for its atom economy and self-driving thermodynamics.

Protocol:

-

Reagents: Dissolve p-benzoquinone (10 mmol, 1.08 g) in Ethanol (50 mL).

-

Addition: Add the primary amine (e.g., n-butylamine) (30 mmol, excess) dropwise under vigorous stirring. Note: The solution will immediately darken.

-

Aeration: Bubble a stream of air or

through the solution for 4–6 hours. -

Crystallization: Cool the mixture to 0°C. The product typically precipitates as deep purple/red needles due to its low solubility (driven by IMHB).

-

Purification: Filter and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol.

Electrochemical Stability Assessment (Cyclic Voltammetry)

Objective: To determine thermodynamic redox stability and reversibility (

Workflow:

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Acetonitrile. -

Electrodes:

-

Working: Glassy Carbon (polished with 0.05

alumina). -

Counter: Platinum wire.

-

Reference: Ag/AgCl (calibrated with Ferrocene internal standard).

-

-

Measurement: Scan from 0.0 V to -2.0 V at rates of 50, 100, and 500 mV/s.

-

Analysis: A chemically stable amino-quinone will show a reversible first reduction wave (

). Irreversibility indicates rapid protonation or decomposition of the radical anion.

Computational Modeling Workflow (DFT)

Predicting the stability of novel amino-quinone analogs requires a robust computational pipeline. The B3LYP functional with a split-valence basis set is the industry standard for these organic redox systems.

Caption: Standard DFT workflow for predicting thermodynamic parameters of amino-quinones.

Key Computational Parameters:

-

Functional: B3LYP (hybrid functional handles the charge transfer well).

-

Basis Set: 6-31+G(d,p) (Diffuse functions are essential for the anionic reduced states).

-

Solvation: PCM or SMD models are required; gas-phase calculations often overestimate IMHB strength.

References

-

Intramolecular Hydrogen Bonding in Amino-Quinones Source: National Institutes of Health (PMC) Context: Discusses the role of H-bonding networks in stabilizing quinone structures for battery applications.

-

Redox Potentials of Substituted Benzoquinones Source: Journal of The Electrochemical Society / ResearchGate Context: Provides comparative cyclic voltammetry data and Hammett correlations for amino-substituted quinones.

-

Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones Source: National Institutes of Health (PMC) Context: Detailed synthetic protocols and biological evaluation of diamino-benzoquinones.

-

DFT Studies on Quinone Tautomerism and Stability Source: Scientific Research Publishing Context:[4] Methodology for DFT calculation of stability constants and tautomeric forms in quinone systems.

-

UV-Vis Spectral Properties of Amino-Quinones Source: Indian Academy of Sciences Context:[5] Analysis of the electronic transitions (

vs

Sources

Computational Analysis of Dipole Moments and Electronic Structure in 2,5-Bis(dimethylamino)-1,4-benzoquinone

[1][2]

Executive Summary

The calculation of the dipole moment for 2,5-Bis(dimethylamino)-1,4-benzoquinone (2,5-BDMQ) presents a unique challenge in computational chemistry. While the molecule is formally centrosymmetric (